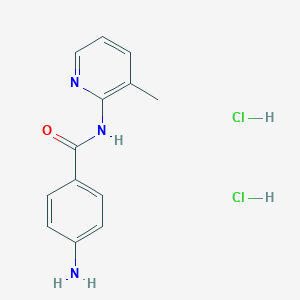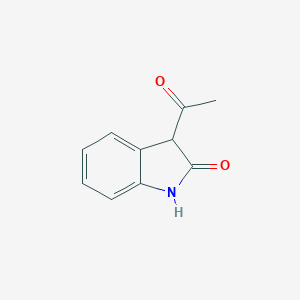
2-(P-Aminobenzamido)-3-picoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(P-Aminobenzamido)-3-picoline dihydrochloride, also known as ABP, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to label proteins and study their behavior in living cells. ABP has been used in various fields of research, including biochemistry, cell biology, and pharmacology.
Mechanism of Action
2-(P-Aminobenzamido)-3-picoline dihydrochloride works by binding to the active site of a protein and forming a covalent bond with a specific amino acid residue. This results in the labeling of the protein with a fluorescent tag, which can be visualized using fluorescence microscopy. The labeling of the protein does not affect its function, allowing the study of protein behavior in living cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not affect the activity or stability of the labeled protein, allowing the study of protein behavior in its native state.
Advantages and Limitations for Lab Experiments
2-(P-Aminobenzamido)-3-picoline dihydrochloride has several advantages for lab experiments. It allows the study of protein behavior in living cells, providing more physiologically relevant data than in vitro assays. This compound is also highly specific, allowing the labeling of a single protein in a complex mixture. However, this compound has some limitations. It requires the expression of a protein of interest with a specific amino acid residue at the active site, limiting its applicability to certain proteins. This compound labeling can also be affected by the presence of other proteins or small molecules that bind to the active site of the protein of interest.
Future Directions
There are several future directions for research using 2-(P-Aminobenzamido)-3-picoline dihydrochloride. One direction is the development of new this compound derivatives with improved specificity and sensitivity. Another direction is the application of this compound in high-throughput screening assays to identify novel protein-protein interactions or drug targets. This compound could also be used in combination with other techniques, such as mass spectrometry or cryo-electron microscopy, to study protein structure and function. Finally, this compound could be used to study the behavior of proteins in disease states, providing insights into the underlying mechanisms of disease.
Synthesis Methods
The synthesis of 2-(P-Aminobenzamido)-3-picoline dihydrochloride involves several steps. First, 2-(P-Aminobenzamido)picoline is synthesized by reacting 2-picoline with p-aminobenzoic acid in the presence of a coupling agent. The resulting product is then purified by column chromatography. Next, the dihydrochloride salt of 2-(P-Aminobenzamido)picoline is prepared by reacting the amine group with hydrochloric acid. The final product, this compound dihydrochloride, is obtained by crystallization from a suitable solvent.
Scientific Research Applications
2-(P-Aminobenzamido)-3-picoline dihydrochloride has been widely used in scientific research as a fluorescent probe to label proteins. It can be used to study protein localization, trafficking, and interactions in living cells. This compound has been used to study various proteins, including kinases, phosphatases, and ion channels. It has also been used to study protein-protein interactions and protein-DNA interactions.
properties
CAS RN |
17710-07-5 |
|---|---|
Molecular Formula |
C13H15Cl2N3O |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
4-amino-N-(3-methylpyridin-2-yl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10;;/h2-8H,14H2,1H3,(H,15,16,17);2*1H |
InChI Key |
XVZDPVJRQRTTDF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N.Cl.Cl |
Other CAS RN |
17710-07-5 |
synonyms |
2-(p-Aminobenzamido)-3-picoline dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)



![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)
